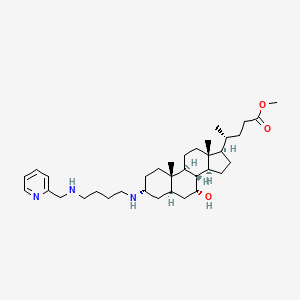

DPM-1001

Description

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVANDQULNPITCN-MCVYBXALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DPM-1001: A Dual-Action Investigational Drug Targeting PTP1B and Copper Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPM-1001 is a novel, orally bioavailable small molecule demonstrating a compelling dual mechanism of action as a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator. This unique pharmacological profile positions DPM-1001 as a promising therapeutic candidate for a range of metabolic and rare diseases. Preclinical studies have highlighted its potential in improving insulin (B600854) and leptin signaling, making it a candidate for the treatment of type 2 diabetes and obesity. Furthermore, its specific and potent copper-binding properties have led to its investigation as a treatment for Wilson's disease, a genetic disorder of copper metabolism, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA). This document provides a comprehensive overview of the mechanism of action, experimental validation, and quantitative data associated with DPM-1001.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated negative regulator of key signaling pathways, including those of insulin and leptin. By dephosphorylating the insulin receptor and downstream signaling molecules, PTP1B attenuates the metabolic effects of insulin. Similarly, it dampens leptin signaling, which is crucial for appetite regulation and energy expenditure. Consequently, inhibition of PTP1B has been a long-sought-after strategy for the treatment of type 2 diabetes and obesity.

Copper is an essential trace element, but its dysregulation can lead to significant cellular toxicity, primarily through the generation of reactive oxygen species. Wilson's disease is a rare autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect leads to the accumulation of toxic levels of copper in the liver and brain, resulting in severe hepatic and neurological damage.

DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has emerged as a promising clinical candidate with a dual mechanism of action that addresses both of these therapeutic areas.[1]

Mechanism of Action

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

DPM-1001 acts as a potent and specific, non-competitive inhibitor of PTP1B.[2] Its inhibitory action is allosteric, targeting the C-terminal segment of the enzyme rather than the highly conserved active site. This allosteric binding locks PTP1B in an inactive conformation, thereby enhancing insulin and leptin signaling pathways.

The inhibition of PTP1B by DPM-1001 is time-dependent for the full-length enzyme (PTP1B(1-405)), with potency increasing significantly after a pre-incubation period.[2] This suggests a conformational change is induced upon binding.

Copper Chelation

In addition to its effects on PTP1B, DPM-1001 is a highly potent and selective chelator of copper.[3] This activity is attributed to the N1-(pyridin-2-ylmethyl)butane-1,4-diamine "tail" of the molecule, while the steroid moiety confers selectivity for copper over other divalent metal ions.[3] In the context of Wilson's disease, DPM-1001 binds to excess copper, facilitating its excretion from the body.[4][5][6] Preclinical studies have shown that this chelation leads to a reduction of copper levels in both the liver and the brain.[4][5][6]

Interestingly, the copper-bound form of DPM-1001 exhibits enhanced potency as a PTP1B inhibitor, suggesting a synergistic interplay between its two mechanisms of action.[1][7]

Signaling Pathways

The dual actions of DPM-1001 impact distinct but important signaling pathways.

PTP1B Inhibition and Enhancement of Insulin/Leptin Signaling

By inhibiting PTP1B, DPM-1001 effectively removes a key negative regulator of the insulin and leptin signaling cascades. This leads to increased phosphorylation of the insulin receptor and its downstream substrates, ultimately promoting glucose uptake and utilization. Similarly, enhanced leptin receptor signaling can lead to improved appetite control and energy metabolism.

Copper Chelation in Wilson's Disease

In Wilson's disease, the genetic defect in ATP7B leads to copper accumulation. DPM-1001's selective chelation of copper offers a direct therapeutic intervention.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of DPM-1001.

Table 1: In Vitro PTP1B Inhibition

| Parameter | Value | Conditions | Reference |

| IC50 (PTP1B(1-405)) | 100 nM | With 30-min pre-incubation | [2] |

| IC50 (PTP1B(1-405)) | 600 nM | No pre-incubation | [2] |

| IC50 (PTP1B(1-321)) | No significant time-dependent change | - | [2] |

| Inhibition Type | Non-competitive, Allosteric | - | [7] |

Table 2: In Vitro Copper Chelation

| Parameter | Value | Method | Reference |

| Kd for 64Cu | 75 nM | Radiolabeled copper binding assay | [3] |

| Specificity | Highly selective for copper | ESI-MS analysis against a panel of metal ions | [3] |

Table 3: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

| Parameter | Value/Observation | Treatment Details | Reference |

| Administration | 5 mg/kg, once daily (oral or IP) | 50 days of treatment | [2] |

| Body Weight | ~5% decrease | Weight loss initiated within 5 days | [2] |

| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | - | [2] |

Table 4: In Vivo Efficacy in a Wilson's Disease Mouse Model (Toxic Milk Mice)

| Parameter | Observation | Treatment Details | Reference |

| Copper Levels (Liver & Brain) | Significantly lowered | Oral or IP administration | [4][5][6] |

| Copper Excretion | Increased fecal excretion | - | [4][5][6] |

| Liver Pathology | Ameliorated hepatic complications | - | [8] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize DPM-1001. For specific details, it is recommended to consult the primary literature.

In Vitro PTP1B Enzymatic Assay

This colorimetric assay measures the ability of DPM-1001 to inhibit the dephosphorylation of a substrate by PTP1B.

Workflow:

Methodology:

-

Reagents: Recombinant human PTP1B, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), p-nitrophenyl phosphate (B84403) (pNPP) as substrate, DPM-1001, and a stop solution (e.g., 1 M NaOH).

-

Procedure:

-

Prepare serial dilutions of DPM-1001 in assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well.

-

Add the diluted DPM-1001 or vehicle control. For time-dependent inhibition studies, pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding pNPP.

-

Incubate at 37°C for a set time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Copper Chelation Assays

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Incubate DPM-1001 with a panel of metal ions (including copper).

-

Analyze the resulting complexes by ESI-MS to determine which metals DPM-1001 binds to, confirming its selectivity for copper.

Radiolabeled Copper Binding Assay:

-

Incubate a fixed concentration of DPM-1001 with varying concentrations of radiolabeled copper (64Cu2+).

-

Separate the DPM-1001-copper complex from free copper (e.g., using a C18 column).

-

Quantify the amount of bound copper by scintillation counting to determine the binding affinity (Kd).

In Vivo Studies in Mouse Models

Diet-Induced Obesity Model:

-

Animals: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.

-

Treatment: Administer DPM-1001 (e.g., 5 mg/kg daily) or vehicle control via oral gavage or intraperitoneal (IP) injection for a specified duration (e.g., 50 days).

-

Monitoring: Regularly monitor body weight and food intake.

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast, administer a glucose bolus (oral or IP) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.

-

ITT: After a shorter fast, administer an insulin bolus (IP) and measure blood glucose levels at various time points to assess insulin sensitivity.

-

Wilson's Disease Model (Toxic Milk Mice):

-

Animals: Use a genetically validated mouse model of Wilson's disease, such as the toxic milk mouse, which has a mutation in the Atp7b gene.

-

Treatment: Administer DPM-1001 or vehicle control.

-

Analysis:

-

At the end of the study, harvest tissues (liver, brain).

-

Measure copper levels in the tissues using inductively coupled plasma mass spectrometry (ICP-MS).

-

Analyze fecal samples to quantify copper excretion.

-

Perform histological analysis of liver tissue to assess pathological changes.

-

Conclusion

DPM-1001 is a pioneering investigational drug with a unique dual mechanism of action, targeting both PTP1B and copper homeostasis. Its ability to allosterically inhibit PTP1B offers a promising approach to treating metabolic disorders like type 2 diabetes and obesity by enhancing insulin and leptin signaling. Simultaneously, its high selectivity and potency as a copper chelator provide a novel therapeutic strategy for Wilson's disease. The preclinical data to date are compelling, demonstrating efficacy in relevant animal models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DPM-1001 in these and potentially other indications characterized by PTP1B dysregulation or copper overload.

References

- 1. Glucose Tolerance Test in Mice [bio-protocol.org]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. Insulin Tolerance Test in Mouse [protocols.io]

- 4. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 5. IP Glucose Tolerance Test in Mouse [protocols.io]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

DPM-1001: A Dual-Action Allosteric Inhibitor of PTP1B for Metabolic and Oncologic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPM-1001 is a potent, selective, and orally bioavailable small molecule that functions as a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). As a key negative regulator of both insulin (B600854) and leptin signaling pathways, PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity. DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has demonstrated significant potential in preclinical models of metabolic disease. Furthermore, emerging evidence suggests a role for DPM-1001 in oncology, particularly in the context of breast cancer and metastasis. A unique characteristic of DPM-1001 is its dual functionality as a highly specific copper chelator, a property that not only enhances its PTP1B inhibitory potency but also opens therapeutic avenues for copper-overload disorders such as Wilson's disease, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration. This guide provides a comprehensive overview of the technical details of DPM-1001, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical intracellular enzyme that dephosphorylates key signaling proteins, thereby attenuating cellular responses. In metabolic regulation, PTP1B acts as a brake on the insulin and leptin signaling cascades by dephosphorylating the insulin receptor and the Janus kinase 2 (JAK2), respectively. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity and promote satiety, addressing the core pathologies of type 2 diabetes and obesity.

DPM-1001 has emerged as a promising clinical candidate due to its potent and selective inhibition of PTP1B, coupled with favorable pharmacokinetic properties such as oral bioavailability. Its allosteric mechanism of action, targeting the C-terminus of PTP1B

DPM-1001: A Technical Guide to its Copper Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a novel small molecule that has garnered significant interest for its dual therapeutic potential as a protein-tyrosine phosphatase 1B (PTP1B) inhibitor and a highly selective copper chelator. This technical guide provides an in-depth analysis of the copper chelation properties of DPM-1001, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The remarkable specificity of DPM-1001 for copper, coupled with its oral bioavailability and ability to cross the blood-brain barrier, positions it as a promising therapeutic candidate for disorders characterized by copper dysregulation, such as Wilson's disease.

Introduction

Copper is an essential trace element vital for numerous physiological processes. However, its dysregulation, leading to either deficiency or excess, can result in severe pathological conditions. Wilson's disease, a genetic disorder caused by mutations in the ATP7B gene, leads to toxic copper accumulation in various tissues, primarily the liver and brain. Current treatments often involve the use of broad-spectrum metal chelators, which can be associated with significant side effects.

DPM-1001 has emerged as a promising therapeutic agent due to its potent and highly specific copper-chelating activity.[1] In preclinical studies, it has demonstrated the ability to reduce copper levels in key organs and ameliorate disease-related symptoms in animal models of Wilson's disease.[1] This document serves as a comprehensive resource on the copper chelation characteristics of DPM-1001.

Quantitative Data on Copper Chelation

The interaction between DPM-1001 and copper has been quantitatively characterized, highlighting its high affinity and specificity.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 75 nM | Radiolabeled (⁶⁴Cu) Copper Binding Assay | Krishnan et al., 2018 |

| Metal Specificity | Highly specific for copper | Electrospray Ionization Mass Spectrometry (ESI-MS) | Krishnan et al., 2018 |

| In Vivo Efficacy (Liver Copper Reduction) | Significant reduction in a mouse model of Wilson's disease | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Krishnan et al., 2018 |

| In Vivo Efficacy (Brain Copper Reduction) | Significant reduction in a mouse model of Wilson's disease | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Krishnan et al., 2018 |

| Cellular Efficacy | Inhibition of copper-induced cell death | Cell Viability Assays | Krishnan et al., 2018 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the copper chelation properties of DPM-1001.

Radiolabeled (⁶⁴Cu) Copper Binding Assay

This assay was employed to determine the binding affinity of DPM-1001 for copper.

-

Materials:

-

DPM-1001

-

Radiolabeled copper (⁶⁴CuCl₂)

-

C18 columns

-

Scintillation counter

-

-

Procedure:

-

A constant concentration of DPM-1001 is incubated with varying concentrations of ⁶⁴CuCl₂.

-

The reaction mixtures are passed through C18 columns to separate the DPM-1001-⁶⁴Cu complex from unbound ⁶⁴Cu.

-

The amount of ⁶⁴Cu bound to DPM-1001 is quantified by scintillation counting of the eluate from the C18 columns.

-

The dissociation constant (Kd) is calculated by analyzing the binding data.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Specificity

ESI-MS was utilized to assess the specificity of DPM-1001 for copper over other metal ions.

-

Materials:

-

DPM-1001

-

A panel of metal salts (e.g., CuSO₄, AgNO₃, ZnCl₂, FeCl₃, etc.)

-

Mass spectrometer equipped with an electrospray ionization source

-

-

Procedure:

-

DPM-1001 is incubated with a molar excess of various metal salts individually.

-

The resulting solutions are directly infused into the ESI-MS.

-

Mass spectra are acquired to detect the formation of DPM-1001-metal complexes. The presence of a peak corresponding to the mass of the complex indicates binding.

-

In Vivo Efficacy in a Mouse Model of Wilson's Disease

The therapeutic potential of DPM-1001 was evaluated in the toxic milk mouse model, which mimics the copper accumulation seen in Wilson's disease.

-

Animal Model: Toxic milk mice, which have a mutation in the Atp7b gene.

-

Treatment:

-

DPM-1001 was administered either intraperitoneally or orally at a dose of 5 mg/kg.

-

-

Tissue Analysis:

-

Following the treatment period, mice are euthanized, and liver and brain tissues are collected.

-

Tissue samples are digested and analyzed for copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Fecal Analysis:

-

To determine the route of copper excretion, fecal samples are collected from mice housed in metabolic cages.

-

The copper content in the fecal matter is quantified by ICP-MS.

-

Cellular Viability Assays

These assays were performed to evaluate the ability of DPM-1001 to protect cells from copper-induced toxicity.

-

Cell Lines:

-

HepG2 (human liver cancer cell line)

-

Fibroblasts derived from Wilson's disease patients

-

-

Experimental Setup:

-

In some experiments, the ATP7B gene in HepG2 cells is knocked down using RNA interference (RNAi) to mimic the genetic defect in Wilson's disease.

-

Cells are exposed to various concentrations of copper in the presence or absence of DPM-1001.

-

-

Viability Assessment:

-

Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

The results indicate the protective effect of DPM-1001 against copper-induced cytotoxicity.

-

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for determining the copper binding affinity of DPM-1001.

Caption: Workflow for evaluating the in vivo efficacy of DPM-1001.

Caption: Logical relationship of DPM-1001's copper chelation action.

Conclusion

DPM-1001 demonstrates remarkable potential as a therapeutic agent for copper overload disorders. Its high affinity and exceptional specificity for copper, combined with favorable pharmacokinetic properties, address key limitations of existing chelation therapies. The preclinical data strongly support its further investigation in clinical settings for conditions such as Wilson's disease. This technical guide provides a foundational understanding of the copper chelation properties of DPM-1001 to aid researchers and clinicians in the ongoing development of this promising molecule.

References

A Comprehensive Technical Guide to DPM-1001: A Novel PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 is a novel, potent, and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its development represents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. DPM-1001 is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436) and is characterized by its oral bioavailability.[2][3] This technical guide provides a detailed overview of the preclinical data and methodologies associated with DPM-1001.

Mechanism of Action

DPM-1001 functions as a non-competitive inhibitor of PTP1B.[4] It exhibits time-dependent inhibition of the long-form of PTP1B (1-405), with its potency increasing after a 30-minute pre-incubation.[4] In addition to its primary activity as a PTP1B inhibitor, DPM-1001 has been identified as a potent and highly selective chelator of copper.[1][5]

Quantitative Data Summary

In Vitro Efficacy

| Parameter | Value | Conditions | Reference |

| IC50 (PTP1B) | 100 nM | Against PTP1B(1-405) after 30-min pre-incubation. | [4] |

| IC50 (PTP1B) | 600 nM | Against PTP1B(1-405) with no pre-incubation. | [4] |

| Inhibition Type | Non-competitive | - | [4] |

In Vivo Efficacy (Diet-Induced Obesity Mouse Model)

| Parameter | Result | Dosage | Duration | Reference |

| Body Weight | ~5% decrease | 5 mg/kg, once daily (oral or intraperitoneal) | 50 days | [4] |

| Glucose Tolerance | Improved | 5 mg/kg, once daily | 50 days | [4] |

| Insulin Sensitivity | Improved | 5 mg/kg, once daily | 50 days | [4] |

Note: Detailed quantitative data on pharmacokinetics (Cmax, Tmax, half-life, oral bioavailability percentage) and specific metrics for glucose tolerance and insulin sensitivity (e.g., AUC values from GTT and ITT) are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

PTP1B's Role in Insulin and Leptin Signaling

Experimental Workflow: In Vitro PTP1B Inhibition Assay

Logical Relationship: Therapeutic Hypothesis

Detailed Experimental Protocols

PTP1B Enzymatic Inhibition Assay (pNPP-based)

This protocol describes a colorimetric assay to measure the inhibition of PTP1B by DPM-1001 using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

-

Materials:

-

Recombinant human PTP1B (catalytic domain)

-

p-nitrophenyl phosphate (pNPP)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[6]

-

DPM-1001 (serially diluted in a suitable solvent, e.g., DMSO)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

To each well of a 96-well plate, add 10 µL of the test compound (DPM-1001 at various concentrations) and 130 µL of the Assay Buffer.[6]

-

Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL) to each well.[6]

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes to assess time-dependent inhibition).[4]

-

Initiate the enzymatic reaction by adding 40 µL of pNPP solution (e.g., 4 mM) to each well.[6]

-

Incubate the plate at 37°C for 10-30 minutes.[6]

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percent inhibition for each concentration of DPM-1001 relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol outlines a general method to assess the effect of DPM-1001 on insulin-stimulated insulin receptor (IR) phosphorylation in a cellular context.

-

Materials:

-

A suitable cell line (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

DPM-1001

-

Human recombinant insulin

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-IR (specific for tyrosine phosphorylation) and anti-total-IR

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot equipment and reagents

-

Chemiluminescence detection system

-

-

Procedure:

-

Culture cells to near confluence and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of DPM-1001 or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-IR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IR.

-

Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of DPM-1001.

-

In Vivo Diet-Induced Obesity Mouse Model Study

This protocol provides a general framework for evaluating the efficacy of DPM-1001 in a diet-induced obesity mouse model.

-

Animals and Diet:

-

Male C57BL/6J mice are typically used.

-

At a young age (e.g., 6 weeks), mice are fed a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

-

Treatment:

-

After a period of high-fat diet feeding to establish the obese phenotype, mice are treated with DPM-1001 (e.g., 5 mg/kg body weight) or a vehicle control daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 50 days).[4]

-

-

Efficacy Endpoints:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Glucose Tolerance Test (GTT): After a fasting period, mice are administered a glucose bolus (orally or intraperitoneally), and blood glucose levels are measured at various time points to assess glucose disposal.

-

Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin, and blood glucose levels are monitored to evaluate insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle can be collected for further analysis, including Western blotting to assess the phosphorylation status of key insulin and leptin signaling proteins.

-

Conclusion

DPM-1001 is a promising PTP1B inhibitor with demonstrated in vitro potency and in vivo efficacy in a preclinical model of diet-induced obesity. Its oral bioavailability makes it a particularly attractive candidate for further development. The dual mechanism of PTP1B inhibition and copper chelation warrants further investigation into its full therapeutic potential across various metabolic and potentially other diseases. This technical guide summarizes the currently available public data on DPM-1001 to aid researchers and drug development professionals in their understanding of this novel compound. Further publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for its continued clinical development.

References

- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

DPM-1001: A Technical Guide to its Structure, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] As a negative regulator of both insulin (B600854) and leptin signaling pathways, PTP1B is a highly validated therapeutic target for type 2 diabetes and obesity.[3][4] DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has demonstrated significant anti-diabetic properties in animal models by enhancing insulin and leptin receptor signaling.[3][4] This document provides an in-depth technical overview of the chemical structure, a proposed synthesis, and the fundamental signaling pathways and experimental protocols related to DPM-1001.

Chemical Structure and Properties

DPM-1001 is a complex aminosterol derivative. Its core structure consists of a modified cholestane (B1235564) skeleton conjugated to a polyamine chain.

| Property | Value | Reference |

| IUPAC Name | methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | [1] |

| Chemical Formula | C35H57N3O3 | [1] |

| Molecular Weight | 567.86 g/mol | [1] |

| CAS Number | 1471172-27-6 | [1] |

| SMILES Code | O[C@H]1[C@]2([H])--INVALID-LINK--CCC(OC)=O">C@@([H])[C@]4(C)--INVALID-LINK--CC4">C@@([H])C1 | [1] |

| Physical Appearance | Solid powder | [1] |

Proposed Synthesis of DPM-1001

A detailed, step-by-step synthesis of DPM-1001 is not publicly available in the reviewed literature. However, as an analog of trodusquemine, its synthesis can be inferred from the established synthetic routes for trodusquemine and its derivatives, which often utilize cholic acids as starting materials.[1][5] The following is a proposed synthetic scheme based on these methodologies.

Starting Material: A suitable steroid precursor, likely derived from a cholic acid derivative, possessing the required stereochemistry of the cholestane core.

Key Synthetic Steps:

-

Introduction of the C3-amino group: The synthesis would likely involve the reductive amination of a 3-keto steroid intermediate with the bespoke polyamine sidechain, N1-(pyridin-2-ylmethyl)butane-1,4-diamine. This step is crucial for introducing the key functional group responsible for both PTP1B interaction and copper chelation.

-

Modification of the C17 side chain: The pentanoate side chain at the C17 position would be installed, potentially through a series of reactions involving olefination and subsequent functional group manipulations to achieve the desired methyl ester.

-

Stereochemical Control: Throughout the synthesis, careful control of stereochemistry would be paramount to ensure the formation of the correct diastereomer with the desired biological activity. This would involve the use of stereoselective reagents and reactions.

-

Purification: The final compound would be purified using standard chromatographic techniques to yield DPM-1001 of high purity.

Mechanism of Action and Signaling Pathways

DPM-1001 functions as an allosteric inhibitor of PTP1B.[6] PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[4][7][8] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of these key signaling molecules, thereby potentiating their downstream effects.[3]

Insulin Signaling Pathway

Insulin binding to the insulin receptor (IR) triggers its autophosphorylation, initiating a cascade of intracellular signaling events. PTP1B acts as a brake on this pathway by dephosphorylating the activated IR. DPM-1001 removes this inhibition, leading to enhanced insulin sensitivity.

Caption: DPM-1001 enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LEPR), leading to the activation of JAK2. PTP1B also negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by DPM-1001 therefore enhances leptin signaling, contributing to its anti-obesity effects.[4][7]

Caption: DPM-1001 enhances leptin signaling by inhibiting PTP1B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DPM-1001.

PTP1B Inhibition Assay

This assay is used to determine the inhibitory potency of DPM-1001 against the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B (full-length or truncated)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

DPM-1001 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of DPM-1001 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the DPM-1001 dilutions to the wells. For control wells, add DMSO only.

-

Add a solution of PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of DPM-1001 and determine the IC50 value by fitting the data to a dose-response curve.[2][9]

Caption: Workflow for the PTP1B enzymatic inhibition assay.

In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the anti-diabetic and anti-obesity effects of DPM-1001 in a relevant animal model.

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.

Dosing:

-

DPM-1001 can be administered via oral gavage or intraperitoneal injection.

-

A typical dose is 5 mg/kg, administered once daily.[2]

Experimental Protocol:

-

Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).

-

Randomly assign obese mice to a vehicle control group and a DPM-1001 treatment group.

-

Administer DPM-1001 or vehicle daily for the duration of the study (e.g., 50 days).[2]

-

Monitor body weight and food intake regularly.

-

Perform metabolic assessments at baseline and throughout the study, including:

-

Glucose Tolerance Test (GTT): To assess glucose clearance.

-

Insulin Tolerance Test (ITT): To assess insulin sensitivity.

-

-

At the end of the study, collect blood and tissues for analysis of:

-

Plasma insulin, glucose, and lipid levels.

-

Phosphorylation status of key signaling proteins (e.g., IR, Akt, JAK2, STAT3) in tissues like liver, muscle, and adipose tissue via Western blotting.

-

Caption: Workflow for in vivo efficacy testing in a DIO mouse model.

Copper Chelation Assay

DPM-1001 has also been identified as a potent and selective copper chelator.[10] This property can be assessed using the following methods.

Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

React DPM-1001 with a molar excess of a copper salt (e.g., CuSO4) in an aqueous solution.

-

Incubate the mixture at room temperature.

-

Analyze the sample by ESI-MS to detect the formation of the DPM-1001-copper complex.

-

To assess selectivity, incubate DPM-1001 with a panel of different metal ions and analyze for complex formation.[10]

Method 2: Radiolabeled Copper Binding Assay

-

Incubate a fixed concentration of DPM-1001 with varying concentrations of radiolabeled copper (e.g., 64Cu2+).

-

Separate the DPM-1001-copper complex from unbound copper, for example, by passing the mixture through a C18 column.

-

Quantify the amount of bound radiolabel by scintillation counting.

-

Determine the binding affinity (Kd) by analyzing the binding data.[10]

Conclusion

DPM-1001 is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity due to its potent and selective inhibition of PTP1B. Its unique dual mechanism of PTP1B inhibition and copper chelation warrants further investigation. The technical information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on DPM-1001 and related PTP1B inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPM-1001 | Phosphatase | TargetMol [targetmol.com]

- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DPM-1001 (CAS number 1471172-27-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a novel small molecule demonstrating significant therapeutic potential in preclinical models of metabolic and genetic disorders. Identified as a potent, non-competitive, and orally bioavailable inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), DPM-1001 also possesses a remarkable and highly specific copper-chelating ability.[1][2][3] This dual mechanism of action positions DPM-1001 as a promising candidate for the treatment of type 2 diabetes, obesity, and Wilson's disease. This guide provides a comprehensive overview of the technical details surrounding DPM-1001, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Chemical and Physical Properties

DPM-1001, with the IUPAC name methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a synthetic sterol-based compound.[1] Unlike its analog, trodusquemine (B1662500) (MSI-1436), DPM-1001 is a neutral molecule, a characteristic that likely contributes to its oral bioavailability.[1]

| Property | Value | Source |

| CAS Number | 1471172-27-6 | MedKoo Biosciences, MedchemExpress |

| Molecular Formula | C35H57N3O3 | MedKoo Biosciences |

| Molecular Weight | 567.86 g/mol | MedKoo Biosciences |

| PTP1B IC50 | 100 nM | MedchemExpress |

Mechanism of Action

DPM-1001 exhibits a unique dual mechanism of action, targeting both enzymatic signaling and metal ion homeostasis.

PTP1B Inhibition and Enhanced Insulin (B600854)/Leptin Signaling

PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals. DPM-1001 acts as a potent, non-competitive inhibitor of PTP1B.[1] This inhibition leads to enhanced phosphorylation within the insulin and leptin signaling cascades, thereby improving glucose homeostasis and promoting satiety.[1]

Copper Chelation

In addition to its enzymatic inhibition, DPM-1001 is a potent and highly selective chelator of copper ions.[2][3] This property is central to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B copper transporter.[4] DPM-1001 binds to excess copper, facilitating its excretion from the body.[3] Interestingly, the copper-chelating activity of DPM-1001 also enhances its potency as a PTP1B inhibitor.[2]

Preclinical Efficacy

DPM-1001 has demonstrated significant efficacy in various preclinical animal models.

Diet-Induced Obesity and Type 2 Diabetes

In a mouse model of diet-induced obesity, oral or intraperitoneal administration of DPM-1001 (5 mg/kg, once daily for 50 days) led to a significant reduction in body weight, with weight loss observed within 5 days of treatment.[5] The compound also improved glucose tolerance and insulin sensitivity in these animals.[5]

| Parameter | Outcome | Reference |

| Body Weight | ~5% decrease in high-fat diet-fed mice | [5] |

| Glucose Tolerance | Improved | [5] |

| Insulin Sensitivity | Improved | [5] |

Wilson's Disease

In the toxic milk mouse model of Wilson's disease, treatment with DPM-1001 resulted in a significant reduction of copper levels in both the liver and the brain.[3] The compound was shown to promote the excretion of excess copper through the feces.[3] Furthermore, DPM-1001 treatment ameliorated hepatic complications associated with the disease.[3]

| Tissue | Effect on Copper Levels | Reference |

| Liver | Significantly lowered | [3] |

| Brain | Significantly lowered | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving DPM-1001.

Synthesis of DPM-1001

While a detailed step-by-step synthesis protocol is not publicly available, the synthesis of DPM-1001, a steroidal derivative, can be conceptually outlined. The process would involve the strategic modification of a steroid core, likely involving protection/deprotection of hydroxyl groups, followed by coupling reactions to introduce the aminobutyl-pyridin-2-ylmethylamino side chain. Purification is typically achieved through column chromatography.

PTP1B Inhibition Assay

The inhibitory activity of DPM-1001 against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)

-

p-Nitrophenyl phosphate (pNPP)

-

DPM-1001

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DPM-1001 in the assay buffer.

-

In a 96-well plate, add the DPM-1001 dilutions to the respective wells. Include control wells with buffer/solvent only.

-

Add the PTP1B enzyme solution to each well and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.

In Vivo Efficacy in Diet-Induced Obese Mice

Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Control mice are fed a standard chow diet.

Drug Administration:

-

DPM-1001 is formulated for either oral gavage or intraperitoneal (IP) injection. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween-80, and saline.[5]

-

Mice are treated daily with DPM-1001 (e.g., 5 mg/kg) or vehicle control for the duration of the study.[5]

Assessments:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are administered a glucose bolus (e.g., 2 g/kg, orally or IP). Blood glucose levels are measured at baseline and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg, IP). Blood glucose is measured at baseline and at specified intervals (e.g., 15, 30, 45, 60 minutes) to assess insulin sensitivity.

In Vivo Efficacy in a Mouse Model of Wilson's Disease

Animal Model:

-

The toxic milk mouse (C3He-Atp7btx-J) is a naturally occurring genetic model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation.[3]

Drug Administration:

-

DPM-1001 is administered to toxic milk mice (e.g., 5 mg/kg, IP or orally) for a defined treatment period (e.g., 2 weeks).[3]

Assessments:

-

Tissue Copper Levels: At the end of the treatment period, liver and brain tissues are collected. Copper concentrations are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Histology: Liver sections can be stained with rhodanine (B49660) to visualize copper deposits and with H&E for morphological analysis.

Future Directions

The compelling preclinical data for DPM-1001 in models of type 2 diabetes, obesity, and Wilson's disease warrant further investigation. Future studies should focus on comprehensive toxicology and safety pharmacology assessments to support its progression into clinical trials. The dual mechanism of PTP1B inhibition and copper chelation may offer a unique therapeutic advantage, and further research into the interplay between these two functions could reveal novel biological insights. The development of DPM-1001 represents a significant advancement in targeting PTP1B, a historically challenging drug target, and holds promise for new therapeutic strategies for a range of debilitating diseases.

References

An In-depth Technical Guide to DPM-1001 and Trodusquemine (MSI-1436): A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two notable allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): DPM-1001 and trodusquemine (B1662500) (MSI-1436). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases and oncology. This document delves into their core mechanisms of action, chemical properties, and preclinical data, presenting a side-by-side analysis to inform research and development efforts. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to provide a practical resource for the scientific community.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various cellular processes. Its role in attenuating insulin and leptin signaling pathways has made it a significant target for the development of therapeutics for type 2 diabetes and obesity. Furthermore, its involvement in cancer progression has broadened the interest in developing potent and specific PTP1B inhibitors. Trodusquemine (MSI-1436), a natural aminosterol, was one of the first allosteric inhibitors of PTP1B to be extensively studied. More recently, DPM-1001, a synthetic analog of trodusquemine, has been developed with potentially improved pharmaceutical properties. This guide aims to provide a detailed technical comparison of these two compounds.

Chemical and Physical Properties

Both trodusquemine and DPM-1001 are complex molecules with distinct structural features that influence their biological activity and pharmacokinetic profiles.

| Property | Trodusquemine (MSI-1436) | DPM-1001 |

| Chemical Formula | C37H72N4O5S | C35H57N3O3 |

| Molecular Weight | 685.07 g/mol | 567.86 g/mol |

| Source | Naturally occurring aminosterol isolated from the spiny dogfish shark (Squalus acanthias)[1] | Synthetic analog of trodusquemine |

| Key Structural Features | Spermine (B22157) metabolite of cholesterol with a cholestane (B1235564) steroid ring, a hydroxyl group at C-7, a sulfate (B86663) group at C-24, and a spermine moiety conjugated at C-3.[1] | Retains the core sterol structure but with modifications to the polyamine chain. |

| Charge | Charged molecule, which limits its oral bioavailability.[1] | Not charged, which is suggested to improve its ability to cross cell membranes. |

| Copper Chelation | Not reported as a primary function. | Potent and highly selective chelator of copper, which enhances its PTP1B inhibitory potency.[2] |

Mechanism of Action: Allosteric Inhibition of PTP1B

Both DPM-1001 and trodusquemine are non-competitive, allosteric inhibitors of PTP1B.[1][3] This mechanism offers a significant advantage over active-site inhibitors by providing greater selectivity, as the allosteric sites are less conserved among protein tyrosine phosphatases.

Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[4] NMR spectroscopy has shown that residues in the α9 helix of the C-terminal segment are perturbed upon trodusquemine binding, representing a primary interaction site. This initial binding is proposed to induce a conformational change that exposes a secondary binding site near the α7 helix, leading to the cooperative binding of a second trodusquemine molecule. This dual-site binding locks PTP1B in an inactive conformation.[4]

DPM-1001 is also an allosteric inhibitor of PTP1B and is noted to have a similar inhibitory mechanism to trodusquemine. However, its interaction with the C-terminus of PTP1B is described as ion-dependent, a feature linked to its copper-chelating properties.[5] While the precise binding details are less elucidated in the available literature compared to trodusquemine, it is understood to also target a non-catalytic site.

Signaling Pathway of PTP1B Inhibition

The inhibition of PTP1B by DPM-1001 or trodusquemine leads to the enhanced phosphorylation of key signaling molecules in the insulin and leptin pathways.

Comparative Efficacy and Potency

Both compounds have demonstrated efficacy in preclinical models, primarily through their inhibition of PTP1B.

| Parameter | Trodusquemine (MSI-1436) | DPM-1001 |

| PTP1B IC50 | ~600 nM (in vitro)[4] | 100 nM (with 30-min pre-incubation)[3] |

| Selectivity | ~200-fold selective for PTP1B over TCPTP.[6] | High specificity for PTP1B. |

| In Vivo Efficacy (Diet-Induced Obesity) | Reduces body weight, improves plasma insulin and leptin levels in mice.[5][6] | Inhibits diet-induced obesity in mice by improving insulin and leptin signaling.[3] |

| Oral Bioavailability | Poor, requires intravenous or intraperitoneal administration.[6] | Orally bioavailable.[2] |

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of DPM-1001 and trodusquemine are a key differentiator, largely due to their differing oral bioavailability.

| Parameter | Trodusquemine (MSI-1436) | DPM-1001 |

| Administration Route (Preclinical) | Intraperitoneal (i.p.) or Intravenous (i.v.).[6] | Oral or Intraperitoneal (i.p.).[3] |

| Half-life (rodents) | Approximately 1 week.[6] | Data not available in searched literature. |

| Clinical Trials | Has undergone Phase 1 clinical trials for obesity and type 2 diabetes (NCT00509132, NCT00606112, NCT00806338).[6][7] | Preclinical stage; granted Orphan Drug designation by the FDA for Wilson Disease.[8] |

| Safety Profile | Generally well-tolerated in Phase 1 trials at tested doses. The maximum tolerated single dose was determined to be 40 mg/m². Nausea was a reported adverse event at higher doses.[9] | Preclinical studies have shown it can remove excess copper from the liver and brain in mouse models of Wilson Disease, and it can cross the blood-brain barrier.[8] No specific preclinical toxicology report detailing adverse effects was found in the searched literature. |

Experimental Protocols

In Vitro PTP1B Enzyme Activity Assay (Colorimetric)

This protocol outlines a general method for assessing the inhibitory activity of compounds against PTP1B using a colorimetric substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Test compound (DPM-1001 or trodusquemine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the PTP1B enzyme to each well of a 96-well plate.

-

Add the diluted test compound or a vehicle control to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a general procedure for inducing obesity in mice and testing the efficacy of PTP1B inhibitors.

Animals and Diet:

-

Male C57BL/6J mice (or other appropriate strain) are commonly used.[2]

-

At 6-8 weeks of age, mice are placed on a high-fat diet (HFD), typically with 45-60% of calories from fat.[2][10] A control group is maintained on a standard low-fat diet (LFD).

-

The diet is administered for a period of 8-16 weeks to induce obesity and insulin resistance.[2][10]

Drug Administration:

-

DPM-1001: Can be administered orally (e.g., via gavage) or intraperitoneally at a specified dose (e.g., 5 mg/kg daily).[3]

-

Trodusquemine: Administered via intraperitoneal or intravenous injection (e.g., 5-10 mg/kg).[6]

Monitoring and Endpoints:

-

Body weight and food intake are monitored regularly (e.g., weekly).

-

Glucose and insulin tolerance tests (GTT and ITT) are performed to assess metabolic function.

-

At the end of the study, blood and tissues (e.g., liver, adipose tissue, muscle) are collected for analysis of lipid profiles, gene expression, and protein phosphorylation.

Conclusion

DPM-1001 and trodusquemine are both potent allosteric inhibitors of PTP1B with significant therapeutic potential. Trodusquemine, as a naturally derived compound, has paved the way for understanding the therapeutic value of PTP1B inhibition and has shown a favorable safety profile in early human trials. Its primary limitation is its lack of oral bioavailability. DPM-1001, a synthetic analog, addresses this key limitation with its oral availability and also introduces a novel copper-chelating activity that enhances its inhibitory potency. While still in the preclinical phase, DPM-1001 represents a promising next-generation PTP1B inhibitor. Further research, particularly clinical trials for DPM-1001 and more extensive comparative studies, will be crucial in fully elucidating their therapeutic utility and defining their respective places in the clinical landscape. This guide provides a foundational technical overview to aid researchers in this endeavor.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]

- 9. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

DPM-1001 for Wilson's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilson's disease is a rare, autosomal recessive genetic disorder caused by mutations in the ATP7B gene, leading to a toxic accumulation of copper in various tissues, primarily the liver and brain.[1][2] Current treatments often involve the use of broad-spectrum metal chelators, which can be limited by side effects.[1][3] DPM-1001 has emerged as a promising, highly selective, and orally bioavailable copper chelator for the treatment of Wilson's disease.[1][4] Preclinical studies have demonstrated its efficacy in reducing copper levels and ameliorating disease-related pathology in cellular and animal models of the disease.[4][5] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action of DPM-1001 in the context of Wilson's disease research.

Introduction to DPM-1001

DPM-1001, with the chemical name methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is a novel small molecule that exhibits high specificity and affinity for copper.[1][3] Initially identified as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), its potent copper-chelating properties have positioned it as a strong candidate for therapies aimed at diseases characterized by copper overload.[6][7] A significant advantage of DPM-1001 is its oral bioavailability and ability to cross the blood-brain barrier, enabling it to target copper accumulation in both the liver and the brain.[2][5]

Mechanism of Action

The primary mechanism of action of DPM-1001 in the context of Wilson's disease is its function as a selective copper chelator.[1][4] In individuals with Wilson's disease, mutations in the ATP7B protein impair the normal excretion of excess copper into the bile.[2] This leads to a buildup of copper within hepatocytes, causing oxidative stress, cellular damage, and eventually liver cirrhosis and neurological complications.[2]

DPM-1001 directly binds to excess copper, forming a stable complex.[1] This complex is then eliminated from the body primarily through fecal excretion.[1][4] This "de-coppering" action helps to reduce the cellular copper burden, thereby mitigating the downstream pathological effects.

Preclinical Data

In Vivo Efficacy in the Toxic Milk Mouse Model

The toxic milk mouse is a well-established animal model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation and associated pathologies.[1][7] Studies utilizing this model have demonstrated the significant in vivo efficacy of DPM-1001.

Table 1: Effect of DPM-1001 on Tissue Copper Levels in Toxic Milk Mice

| Tissue | Treatment Group | Copper Level (relative to untreated wild-type) | p-value | Citation |

| Liver | Wild-Type + Saline | Baseline | - | [1] |

| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |

| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] | |

| Brain | Wild-Type + Saline | Baseline | - | [1] |

| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |

| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] |

Table 2: Effect of DPM-1001 on Copper Excretion in Toxic Milk Mice

| Excretion Route | Treatment Group | Copper Level (relative to untreated wild-type) | p-value | Citation |

| Feces | Toxic Milk + DPM-1001 | Significantly Increased | <0.01 | [1] |

Table 3: Effect of DPM-1001 on Metallothionein (B12644479) Levels in Toxic Milk Mice

| Tissue | Treatment Group | Metallothionein Level (relative to untreated wild-type) | p-value | Citation |

| Liver | Wild-Type + Saline | Baseline | - | [1] |

| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |

| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] | |

| Brain | Wild-Type + Saline | Baseline | - | [1] |

| Toxic Milk + Saline | Significantly Increased | <0.01 | [1] | |

| Toxic Milk + DPM-1001 | Significantly Reduced vs. Saline | <0.01 | [1] |

In Vitro Efficacy in a Cellular Model of Wilson's Disease

The protective effects of DPM-1001 against copper-induced cytotoxicity were evaluated in HepG2 cells with a knockdown of the ATP7B gene, mimicking the cellular phenotype of Wilson's disease.[1]

Table 4: Effect of DPM-1001 on Cell Viability in ATP7B-Knockdown HepG2 Cells

| Copper Concentration (mM) | Cell Line | Treatment | Cell Survival (%) | Citation |

| >0.5 | ATP7B-Knockdown | None | <20% | [1] |

| >0.5 | ATP7B-Knockdown | DPM-1001 | Significantly Increased | [1] |

Experimental Protocols

In Vivo Study in Toxic Milk Mouse Model

This protocol describes the general methodology for evaluating the in vivo efficacy of DPM-1001 in the toxic milk mouse model of Wilson's disease.

1. Animal Model: Male toxic milk mice (6-8 weeks of age) and wild-type littermates are used.[1] All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.[1]

2. DPM-1001 Formulation and Administration:

-

Formulation: DPM-1001 is dissolved in a suitable vehicle (e.g., saline).

-

Route of Administration: Intraperitoneal injection or oral gavage.

-

Dosage: A typical dosage is 5 mg/kg.[1]

-

Frequency: Administered for a specified duration, for example, for 2 weeks for short-term studies.[1]

3. Sample Collection:

-

At the end of the treatment period, animals are euthanized.

-

Liver and brain tissues are collected for copper and metallothionein analysis.

-

Fecal samples are collected to measure copper excretion.

4. Sample Processing and Analysis:

-

Tissue Homogenization: Tissues are homogenized in an appropriate buffer.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Tissue homogenates and fecal samples are analyzed by ICP-MS to quantify copper levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Metallothionein levels in tissue homogenates are quantified using a commercially available ELISA kit.

5. Statistical Analysis: Data are typically presented as mean ± SEM. Statistical significance is determined using an appropriate test, such as ANOVA.[1]

In Vitro Cell Viability Assay

This protocol outlines the methodology for assessing the cytoprotective effect of DPM-1001 against copper toxicity in an in vitro model.

1. Cell Line and Culture:

-

Cell Line: HepG2 cells with stable knockdown of ATP7B (ATP7B-KD1) are used as the Wilson's disease model. Wild-type HepG2 cells serve as a control.[1]

-

Culture Conditions: Cells are maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-incubated with DPM-1001 (e.g., at 2 µM) for 1 hour.[8]

-

Increasing concentrations of copper (e.g., 0 to 1.5 mM) are added to the wells.[8]

-

The plates are incubated for a specified period (e.g., 24 hours).

3. Cell Viability Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Conclusion

DPM-1001 represents a significant advancement in the potential treatment of Wilson's disease. Its high selectivity for copper, oral bioavailability, and ability to penetrate the blood-brain barrier address key limitations of current therapies.[1][4][5] The preclinical data strongly support its efficacy in reducing copper overload and mitigating associated cellular damage.[1][5] The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of DPM-1001 and similar targeted chelation agents for Wilson's disease and other disorders of metal metabolism. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

DPM-1001: A Technical Guide to a Novel PTP1B Inhibitor for Diabetes and Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] As such, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity. DPM-1001, an analog of trodusquemine, has demonstrated promising preclinical efficacy in animal models of diet-induced obesity, showcasing its potential to improve metabolic parameters.[1][4] This technical guide provides an in-depth overview of DPM-1001, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in the fields of diabetes and obesity.

Introduction: The Role of PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling. It achieves this by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. Elevated PTP1B activity is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity. Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity and restore metabolic homeostasis. DPM-1001 is a novel small molecule designed to allosterically inhibit PTP1B, offering a potential new avenue for the treatment of these prevalent metabolic disorders.[1][5]

Mechanism of Action of DPM-1001

DPM-1001 functions as a non-competitive inhibitor of PTP1B, with a reported IC50 of 100 nM.[4] Unlike competitive inhibitors that target the active site, DPM-1001 binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity. This allosteric inhibition mechanism may offer greater selectivity over other protein tyrosine phosphatases, a challenge that has hindered the development of PTP1B-targeting drugs. Furthermore, DPM-1001 is an analog of the PTP1B inhibitor MSI-1436 and also exhibits copper-chelating properties.[4]

Preclinical Data in Diabetes and Obesity Models

Preclinical studies utilizing diet-induced obese (DIO) mouse models have demonstrated the therapeutic potential of DPM-1001 in improving metabolic parameters.

In Vitro PTP1B Inhibition

| Parameter | Value | Reference |

| IC50 (PTP1B) | 100 nM | [4] |

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

A key study in C57Bl6/J mice fed a high-fat diet showed that daily administration of DPM-1001 at a dose of 5 mg/kg for 50 days resulted in significant improvements in metabolic health.[4]

| Parameter | Outcome | Reference |

| Body Weight | 5% decrease | [4] |

| Glucose Tolerance | Improved | [4] |

| Insulin Sensitivity | Improved | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of DPM-1001.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Strain: Male C57Bl6/J mice.

-

Diet: High-fat diet (e.g., 60% kcal from fat) initiated at 6-8 weeks of age.

-

Duration: Mice are maintained on the high-fat diet for a period sufficient to induce obesity and insulin resistance (typically 8-16 weeks) before the commencement of treatment.

-

Control Group: A control group of mice is fed a standard chow diet.

-

Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

DPM-1001 Administration

-

Formulation: DPM-1001 can be formulated for oral gavage or intraperitoneal injection.

-

Dosage: A common effective dose reported in preclinical studies is 5 mg/kg of body weight.[4]

-

Frequency: Once daily.[4]

-

Duration: Treatment duration in studies has been up to 50 days.[4]

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Mice are fasted for a shorter period (typically 4-6 hours).

-

Baseline Glucose: A baseline blood glucose measurement is taken.

-

Insulin Administration: A bolus of human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after insulin administration (e.g., 15, 30, 45, and 60 minutes).

-

Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by DPM-1001 and a typical experimental workflow for its preclinical evaluation.

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and the inhibitory action of DPM-1001.

References

- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

Preclinical Profile of DPM-1001: A Dual-Action Investigational Drug

FARMINGDALE, NY – DPM-1001, a novel small molecule in preclinical development by DepYmed Inc., is showing promise as a potential therapeutic agent for a range of metabolic and rare diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the preclinical data available for DPM-1001, focusing on its mechanism of action, efficacy in animal models of obesity and Wilson's disease, and its potential as a copper-chelating agent.

Core Mechanism of Action: PTP1B Inhibition and Copper Chelation

DPM-1001 is a potent, specific, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for diabetes and obesity.[3][5] DPM-1001 acts as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its inhibitory mechanism is similar to its analog, trodusquemine (B1662500) (MSI-1436).[3][5]

A unique characteristic of DPM-1001 is its ability to chelate copper, a property that enhances its potency as a PTP1B inhibitor.[3] This dual functionality also positions DPM-1001 as a potential treatment for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation in the liver and brain.[1][6][7]

The proposed mechanism of action for DPM-1001 is visualized in the following signaling pathway diagram:

In Vitro Efficacy

DPM-1001 has demonstrated potent and selective inhibition of PTP1B in in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Notes |

| PTP1B IC50 | 100 nM | After a 30-minute pre-incubation.[4][5] |

| PTP1B IC50 | 600 nM | With no pre-incubation.[4] |

The time-dependent nature of the inhibition suggests a conformational change in the enzyme upon binding of DPM-1001.

Preclinical Efficacy in Animal Models

DPM-1001 has been evaluated in animal models of diet-induced obesity and Wilson's disease, demonstrating significant therapeutic potential.

Diet-Induced Obesity Mouse Model

In a diet-induced obesity mouse model, daily administration of DPM-1001 resulted in weight loss and improved metabolic parameters.

Experimental Protocol:

-

Animal Model: Mice fed a high-fat diet.

-

Treatment: DPM-1001 administered orally or intraperitoneally at 5 mg/kg once daily for 50 days.[4]

-

Key Endpoints: Body weight, glucose tolerance, and insulin sensitivity.[4]